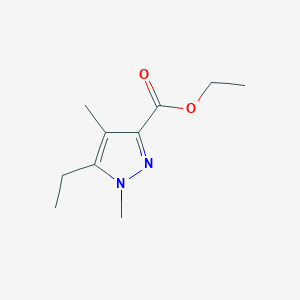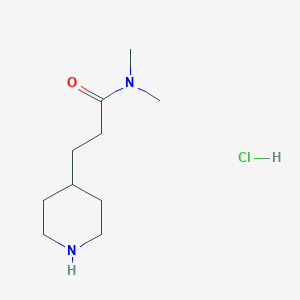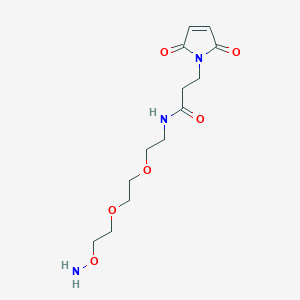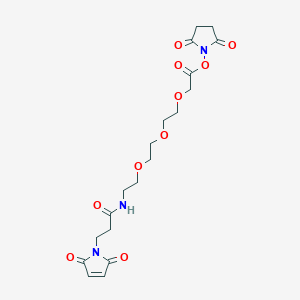![molecular formula C12H22O8 B8115768 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester is a compound with the molecular formula C16H34O9. . This compound is characterized by its multiple ethylene glycol units, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester typically involves the reaction of ethylene oxide with ethylene glycol under controlled conditions. The reaction is catalyzed by an acid or base, leading to the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, resulting in consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ethylene glycol, such as aldehydes, carboxylic acids, alcohols, ethers, and esters .
Applications De Recherche Scientifique
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the preparation of biomolecules and as a stabilizing agent for proteins and enzymes.
Medicine: It is utilized in drug formulation and delivery systems.
Industry: The compound finds applications in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple hydroxyl groups enable it to form stable complexes with various biomolecules, enhancing their solubility and stability. The pathways involved in its action include the stabilization of protein structures and the facilitation of enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene glycol: Similar in structure but with fewer ethylene glycol units.
Tetraethylene glycol: Contains one additional ethylene glycol unit compared to triethylene glycol.
Polyethylene glycol: A polymer with varying chain lengths of ethylene glycol units.
Uniqueness
2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester is unique due to its specific number of ethylene glycol units, which imparts distinct chemical and physical properties. Its ability to form stable complexes with biomolecules and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol;prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4.2C3H4O2/c7-1-3-9-5-6-10-4-2-8;2*1-2-3(4)5/h7-8H,1-6H2;2*2H,1H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPZBXRRIQUZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(COCCOCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Benzo[b]phosphindole, 5-phenyl-](/img/structure/B8115708.png)
![(1S,5S)-Methyl 8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8115710.png)
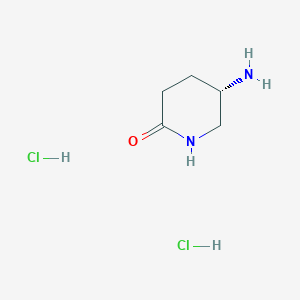

![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)
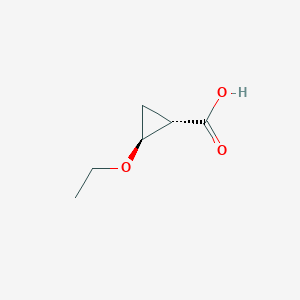
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
